molecular formula C15H29NO2 B14695244 1-Undecanone, 1-morpholino- CAS No. 32972-24-0

1-Undecanone, 1-morpholino-

Cat. No.: B14695244
CAS No.: 32972-24-0
M. Wt: 255.40 g/mol
InChI Key: DIVMORBOGQJESX-UHFFFAOYSA-N
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Description

1-Undecanone, 1-morpholino- is a specialized chemical reagent that integrates a ketone functionality with a morpholino group, making it a compound of significant interest in materials science and polymer chemistry research. This structural motif is particularly valuable for the synthesis of novel, hydrophilic, and biodegradable polyesters via controlled ring-opening polymerization (ROP) . The incorporation of the morpholinoamido group is a key strategy for enhancing the hydrophilicity and aqueous solubility of the resulting polymeric materials, which is a critical parameter for biomedical applications . Researchers utilize this compound to develop functionalized polyesters that can serve as biodegradable alternatives to non-degradable polymers like polyacrylamide and polyethylene glycol (PEG) . These tailored materials show prominent potential for targeted drug delivery systems, where they can self-assemble into micellar structures to encapsulate hydrophobic therapeutic agents, and as advanced scaffolds in tissue engineering . The morpholino moiety is notably known for its non-cytotoxic and weakly immunogenic properties, and its ability to form a coordinated shell of water molecules, which helps to minimize non-specific protein binding—a highly desirable characteristic for in vivo applications . The primary research value of 1-Undecanone, 1-morpholino- lies in its role as a building block for creating advanced materials with finely tuned properties, including degradation profiles and stimuli-responsive behavior. Its application is strictly for research purposes in a laboratory setting. 1-Undecanone, 1-morpholino- is For Research Use Only and is not intended for diagnostic or therapeutic applications, or any form of human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

32972-24-0

Molecular Formula

C15H29NO2

Molecular Weight

255.40 g/mol

IUPAC Name

1-morpholin-4-ylundecan-1-one

InChI

InChI=1S/C15H29NO2/c1-2-3-4-5-6-7-8-9-10-15(17)16-11-13-18-14-12-16/h2-14H2,1H3

InChI Key

DIVMORBOGQJESX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(=O)N1CCOCC1

Origin of Product

United States

Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the precise structure of 1-Undecanone, 1-morpholino- in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a comprehensive picture of the molecular architecture can be assembled.

Proton (¹H) NMR for Chemical Environment and Connectivity Analysis

Proton NMR (¹H NMR) provides information on the electronic environment of each hydrogen atom and their proximity to neighboring protons. The spectrum of 1-Undecanone, 1-morpholino- is expected to show distinct signals corresponding to the morpholine (B109124) ring, the vinylic proton of the enamine, and the long alkyl chain.

The protons on the morpholine ring typically appear as two distinct multiplets due to their different chemical environments relative to the enamine double bond. The protons closer to the nitrogen atom (adjacent to the double bond) are expected to be shifted further downfield. The long undecanone chain will produce a series of signals, with the protons alpha to the carbonyl group being the most deshielded and appearing as a triplet. The terminal methyl group of the chain will appear as a characteristic triplet at the most upfield position. The vinylic proton signal is a key indicator of the enamine structure.

Predicted ¹H NMR Chemical Shifts for 1-Undecanone, 1-morpholino-

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityNotes
Vinylic Proton (-C=CH-)5.5 - 6.0Singlet or Broad SingletConfirms the enamine structure. acs.org
Morpholine Protons (-N-CH₂-)3.4 - 3.8TripletAdjacent to the nitrogen atom.
Morpholine Protons (-O-CH₂-)3.6 - 4.0TripletAdjacent to the oxygen atom.
α-Methylene Protons (-CH₂-C=O)2.3 - 2.6TripletDeshielded by the adjacent carbonyl group. docbrown.info
Alkyl Chain Protons (-(CH₂)₇-)1.2 - 1.6MultipletOverlapping signals from the long alkyl chain.
Terminal Methyl Proton (-CH₃)0.8 - 1.0TripletTypical value for a terminal methyl group in an alkyl chain. chemicalbook.com

Carbon-13 (¹³C) NMR for Carbon Skeleton and Functional Group Assignment

Carbon-13 (¹³C) NMR spectroscopy maps the carbon backbone of the molecule. libretexts.org Each unique carbon atom gives a distinct signal, allowing for a carbon count and identification of functional groups. For 1-Undecanone, 1-morpholino-, key signals include the carbonyl carbon, the two sp² carbons of the enamine double bond, the carbons of the morpholine ring, and the carbons of the alkyl chain. The carbonyl carbon is the most deshielded and appears significantly downfield (190-200 ppm). The enamine carbons and the morpholine ring carbons have characteristic shifts that confirm the presence of these moieties. libretexts.orgspectrabase.com

Predicted ¹³C NMR Chemical Shifts for 1-Undecanone, 1-morpholino-

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
Carbonyl Carbon (C=O)190 - 200Characteristic of a ketone in an α,β-unsaturated system. libretexts.org
Enamine Carbon (N-C=)135 - 145sp² carbon bonded to nitrogen. acs.org
Enamine Carbon (=CH-)105 - 115sp² carbon bonded to hydrogen. acs.org
Morpholine Carbons (-N-CH₂-)45 - 55Adjacent to the nitrogen atom.
Morpholine Carbons (-O-CH₂-)65 - 75Adjacent to the oxygen atom.
α-Methylene Carbon (-CH₂-C=O)35 - 45Adjacent to the carbonyl group.
Alkyl Chain Carbons (-(CH₂)₇-)22 - 32Multiple signals for the long alkyl chain. chemicalbook.com
Terminal Methyl Carbon (-CH₃)13 - 15Typical value for a terminal methyl group. chemicalbook.com

Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY) for Through-Bond and Through-Space Correlations

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through bonds, typically over two or three bonds. It would be used to trace the connectivity of the protons along the undecanone alkyl chain and within the morpholine ring. acs.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom it is directly attached to. nih.govresearchgate.net This allows for the definitive assignment of which protons are bonded to which carbons, for example, linking the vinylic proton signal to its corresponding sp² carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected by bonds. acs.org This is particularly useful for determining the stereochemistry around the C=C double bond of the enamine, distinguishing between the E and Z isomers.

Solid-State NMR for Crystalline and Amorphous Forms

While solution-state NMR provides data on the molecule's average conformation, solid-state NMR (ssNMR) can characterize 1-Undecanone, 1-morpholino- in its solid, powdered form. This technique is powerful for studying polymorphism—the existence of different crystalline forms—which can affect a compound's physical properties. rsc.org

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. rsc.org The resulting spectrum provides a fingerprint of the functional groups present. For 1-Undecanone, 1-morpholino-, the IR spectrum would be dominated by characteristic absorption bands that confirm its α-keto enamine structure.

The most significant peaks would be the C=O (ketone) and C=C (enamine) stretching vibrations. Due to conjugation, these bands often appear at lower frequencies than in isolated functional groups. Other important absorptions include the C-H stretches of the alkyl chain and the C-N and C-O stretches of the morpholine ring. mdpi.com

Predicted IR Absorption Bands for 1-Undecanone, 1-morpholino-

Frequency Range (cm⁻¹)Vibrational ModeFunctional Group
2850 - 3000C-H StretchAlkyl Chain (CH₂, CH₃)
1640 - 1680C=O StretchConjugated Ketone
1580 - 1620C=C StretchEnamine
1200 - 1300C-N StretchAmine
1050 - 1150C-O StretchEther (Morpholine)

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. mdpi.com It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern.

For 1-Undecanone, 1-morpholino- (C₁₅H₂₉NO₂), the high-resolution mass spectrum would show a molecular ion peak [M]⁺ corresponding to its exact molecular weight (255.2198 g/mol ). The fragmentation pattern under electron ionization (EI) would likely involve characteristic cleavages. Alpha-cleavage next to the carbonyl group is a common pathway for ketones. nist.gov Another likely fragmentation would be the loss of the morpholine ring or cleavage at the C-N bond, yielding stable charged fragments that can be diagnostic for the structure.

Predicted Mass Spectrometry Fragments for 1-Undecanone, 1-morpholino-

Predicted m/zProposed Fragment IonNotes
255[C₁₅H₂₉NO₂]⁺Molecular Ion (M⁺)
240[M - CH₃]⁺Loss of a terminal methyl group.
170[M - C₄H₈NO]⁺Loss of the morpholinyl radical.
126[C₇H₁₂NO]⁺Fragment containing the morpholine and α,β-unsaturated carbonyl system.
86[C₄H₈NO]⁺Morpholinyl cation.

X-ray Diffraction (XRD) for Single Crystal Structure Determination

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides unequivocal proof of a compound's connectivity, conformation, and packing within a crystal lattice. mdpi.com For a molecule like 1-Undecanone, 1-morpholino-, an SCXRD analysis would yield critical data, including bond lengths, bond angles, and torsional angles, offering a complete picture of its molecular geometry.

While a specific single-crystal structure of 1-Undecanone, 1-morpholino- is not available in the surveyed literature, analysis of related morpholine-containing compounds provides insight into expected structural features. For instance, studies on other morpholine derivatives show that the morpholine ring typically adopts a stable chair conformation. nih.gov The crystallographic data obtained from SCXRD is presented in a standardized format, as shown in the hypothetical table below, which outlines the type of information that would be generated from such an analysis.

Table 1: Hypothetical Crystallographic Data for 1-Undecanone, 1-morpholino- This table is illustrative and based on typical data for organic compounds, as a specific crystal structure for this compound has not been reported.

ParameterValue
Empirical FormulaC15H29NO2
Formula Weight255.40
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)(Typical value, e.g., 10.5)
b (Å)(Typical value, e.g., 8.2)
c (Å)(Typical value, e.g., 18.1)
β (°)(Typical value, e.g., 95.5)
Volume (ų)(Calculated from cell parameters)
Z (molecules/unit cell)4

The successful growth of single crystals suitable for XRD is a critical, and often challenging, first step in this analysis. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. funaab.edu.ng For organic compounds containing chromophores, such as the carbonyl group in 1-Undecanone, 1-morpholino-, UV-Vis spectroscopy is particularly informative.

The ketone carbonyl group (C=O) is the primary chromophore in this molecule. It typically exhibits a weak absorption band corresponding to an n → π* (n-to-pi-star) electronic transition. rsc.org This transition involves the excitation of a non-bonding electron (from one of the lone pairs on the oxygen atom) to an antibonding π* orbital. For simple aliphatic ketones like acetone, this absorption occurs around 270-280 nm. researchgate.netyoutube.com The presence of the α-amino group (the morpholino nitrogen) can influence the position and intensity of this absorption band.

The polarity of the solvent can also affect the λmax (wavelength of maximum absorbance) of the n → π* transition. rsc.orgyoutube.com In polar, hydrogen-bond-donating solvents, this transition often undergoes a hypsochromic (blue) shift to a shorter wavelength. A second, more intense π → π* transition is expected at a much shorter wavelength, typically below 200 nm for simple ketones. youtube.com

Table 2: Expected UV-Vis Absorption Data for 1-Undecanone, 1-morpholino- This table is based on typical values for aliphatic ketones and α-amino ketones.

SolventTransitionExpected λmax (nm)Molar Absorptivity (ε)
Hexane (Non-polar)n → π~280 - 290Low (~15-25 L mol⁻¹ cm⁻¹)
Ethanol (Polar, Protic)n → π~270 - 280Low (~20-30 L mol⁻¹ cm⁻¹)

Advanced Spectroscopic Data Processing and Chemometric Methods

Modern structural elucidation relies not just on individual spectra but on the integration of data from multiple spectroscopic methods. youtube.com Chemometrics involves the use of mathematical and statistical methods to extract maximal information from chemical data. For a compound like 1-Undecanone, 1-morpholino-, these techniques can be applied to datasets from methods like NMR, IR, and mass spectrometry to build a comprehensive and validated structural model. mit.edu

When analyzing complex mixtures or assessing purity, chemometric methods can help to deconvolve overlapping signals and identify minor components that might otherwise be missed. For instance, in magnetic resonance spectroscopy (MRS), a related technique, advanced processing is used to identify and quantify metabolites, such as ketone bodies, in complex biological samples. nih.gov

In the context of structural elucidation, a systematic approach is employed:

Data Acquisition : High-resolution spectra from various instruments (e.g., NMR, MS, IR) are collected. uib.no

Signal Processing : Raw data is processed to improve signal-to-noise ratio and resolve peaks.

Fragment Identification : Characteristic signals are correlated with specific molecular fragments. For example, IR spectroscopy identifies the carbonyl group libretexts.org, while NMR provides information on the connectivity of the undecyl chain and morpholine ring.

Structure Assembly : The identified fragments are pieced together, guided by data from 2D NMR and mass spectrometry fragmentation patterns. libretexts.org

Validation : The proposed structure is rigorously checked to ensure it is consistent with all collected spectroscopic data. youtube.com

This integrated approach, combining high-quality data with computational processing, provides a high degree of confidence in the final structural assignment and purity assessment of the compound.

Chemical Reactivity and Mechanistic Investigations of 1 Undecanone, 1 Morpholino

Reactivity at the Amide Carbonyl Center

The amide functionality in 1-Undecanone, 1-morpholino- is the principal site for reactions that involve the carbonyl group. The resonance delocalization of the nitrogen lone pair into the carbonyl group reduces the electrophilicity of the carbonyl carbon compared to other acyl derivatives like acid chlorides or anhydrides, thus rendering the amide relatively stable and less reactive.

Nucleophilic acyl substitution is a characteristic reaction of carboxylic acid derivatives. For amides like 1-Undecanone, 1-morpholino-, these reactions are generally less facile and often require forcing conditions such as high temperatures and the presence of strong acids or bases. researchgate.net

The most common nucleophilic acyl substitution reaction for amides is hydrolysis. Under strongly acidic or basic conditions, the amide bond can be cleaved.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₃O⁺) and heat, the carbonyl oxygen is first protonated, which significantly increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of morpholine (B109124) (which is protonated under acidic conditions to form morpholinium ion) leads to the formation of undecanoic acid.

Base-Catalyzed Hydrolysis (Saponification): Under strong basic conditions (e.g., concentrated NaOH) and heat, a hydroxide (B78521) ion directly attacks the carbonyl carbon. This forms a tetrahedral alkoxide intermediate. The elimination of the morpholinide anion is difficult as it is a strong base. However, a subsequent proton transfer from the initially formed carboxylic acid to the amine or hydroxide in the medium drives the reaction forward to yield the carboxylate salt (sodium undecanoate) and morpholine. An acidic workup is required to obtain the neutral undecanoic acid. centre.edu

The general mechanism for amide hydrolysis involves a nucleophilic addition-elimination pathway. researchgate.net The rate of hydrolysis is dependent on pH, with catalysis observed under both acidic and basic regimes. researchgate.net

Table 1: General Conditions for Nucleophilic Acyl Substitution (Hydrolysis) of N-Acylmorpholines

Reaction Type Reagents & Conditions Products Mechanism
Acidic Hydrolysis Strong aqueous acid (e.g., HCl, H₂SO₄), Heat Carboxylic Acid, Protonated Amine Protonation of carbonyl, nucleophilic attack by water, elimination of amine.

The amide group of 1-Undecanone, 1-morpholino- can be reduced to an amine. This transformation involves the conversion of the carbonyl group (C=O) into a methylene (B1212753) group (CH₂).

The most common and effective reagent for this reduction is lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com The reaction typically proceeds in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The mechanism involves the nucleophilic addition of a hydride ion (from LiAlH₄) to the electrophilic carbonyl carbon. The resulting tetrahedral intermediate contains an aluminate complex coordinated to the oxygen. Unlike the reduction of other carbonyl compounds, the oxygen atom is subsequently eliminated as an aluminate leaving group, forming a transient iminium ion. A second hydride transfer from another molecule of LiAlH₄ to the iminium ion yields the final tertiary amine product, 4-undecylmorpholine.

This reduction is a powerful synthetic tool as it provides a route to amines from carboxylic acid derivatives. It is noteworthy that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce amides. researchgate.net

Table 2: Reduction of N-Acylmorpholines

Reagent Conditions Product Mechanistic Pathway

Transformations Involving the N-Morpholino Ring

The morpholine ring itself can participate in various chemical transformations, although its reactivity is influenced by the electron-withdrawing nature of the attached undecanoyl group.

Nitrogen Atom: The nitrogen atom in 1-Undecanone, 1-morpholino- is part of an amide linkage. Due to resonance with the carbonyl group, its lone pair of electrons is delocalized, making it significantly less basic and less nucleophilic than the nitrogen in a free secondary amine like morpholine itself. wikipedia.org Consequently, it does not readily undergo typical amine reactions like alkylation. However, the nitrogen atom can be oxidized. Treatment with strong oxidizing agents, such as hydrogen peroxide in the presence of trifluoroacetic anhydride (B1165640) or Oxone, can lead to the formation of the corresponding 1-Undecanone, 1-morpholino- N-oxide . researchgate.netorganic-chemistry.orgrsc.org The formation of such N-oxides introduces a new functional group and can alter the molecule's chemical and physical properties. nih.gov

Oxygen Atom: The ether oxygen of the morpholine ring is generally unreactive. Its lone pairs make it a weak Lewis base, but it does not typically participate in reactions under common conditions. It can form hydrogen bonds, which influences the molecule's solubility and conformational preferences. nih.gov

The morpholine ring is a saturated six-membered heterocycle and is generally considered to be chemically stable, requiring specific and often harsh conditions for ring-opening. Unlike highly strained rings such as epoxides or aziridines, nih.govyoutube.com the morpholine ring does not readily undergo cleavage.

Thermodynamic studies on related systems, such as N-acyl morpholin-2-ones, indicate that the feasibility of ring-opening is highly dependent on the nature of the substituent on the nitrogen atom. nih.gov For a stable N-acyl morpholine like 1-Undecanone, 1-morpholino-, ring-opening is not a common reaction pathway. It would likely require activation, for instance, through reaction with a strong Lewis acid to coordinate with the ether oxygen, followed by nucleophilic attack, or through radical pathways under high-energy conditions. In a specific case, the morpholine ring of an azomethine ylide derivative was observed to open, but this involved a highly reactive intermediate not typically formed from a simple amide. researchgate.net

While the N-acyl group deactivates the morpholine ring towards certain reactions, the heterocyclic structure can still potentially participate in cycloaddition reactions, a class of reactions that form a cyclic product. wikipedia.orglibretexts.org

[3+2] Cycloadditions: Unsubstituted morpholine is known to react with gem-difluoroalkenes and organic azides in a defluorinative [3+2] cycloaddition to form morpholine-substituted 1,2,3-triazoles. nih.gov In this process, the morpholine acts as a nucleophile that adds to the alkene, which then undergoes cycloaddition. While the nucleophilicity of the nitrogen in 1-Undecanone, 1-morpholino- is diminished, similar reactivity under forcing conditions or with highly reactive partners cannot be entirely ruled out.

Dimerization and Tetrazine Formation: Under specific oxidative conditions that generate an isodiazene intermediate, morpholine has been shown to dimerize, preferentially forming cyclic tetrazines. acs.orgacs.org This pathway involves the formation of a reactive azomethine imine intermediate which then undergoes dimerization.

Reactions of N-Oxide Derivatives: The corresponding 1-Undecanone, 1-morpholino- N-oxide , if formed, could act as a 1,3-dipole and participate in Huisgen 1,3-dipolar cycloaddition reactions with various dipolarophiles like alkenes or alkynes to form five-membered heterocyclic rings. nih.govorganic-chemistry.org

Table 3: Potential Reactivity of the Morpholine Moiety

Reaction Class Potential Reactants Potential Product Type Notes
N-Oxidation H₂O₂, mCPBA, Oxone N-Oxide The nitrogen atom of the amide is oxidized. organic-chemistry.orgrsc.org
Ring-Opening Harsh conditions (Strong Lewis acids, high temp.) Amino alcohol derivatives Generally unfavorable due to ring stability. nih.gov
Cycloaddition (as N-oxide) Alkenes, Alkynes Fused heterocyclic systems The N-oxide acts as a 1,3-dipole. nih.govorganic-chemistry.org

Reactions Pertaining to the Undecyl Aliphatic Chain

The undecyl chain of 1-Undecanone, 1-morpholino- is a long, flexible, and non-polar appendage that, while generally less reactive than the amide functionality, can undergo specific chemical modifications. These reactions are crucial for introducing new functional groups and altering the physicochemical properties of the molecule.

Functionalization of the Hydrocarbon Chain

The functionalization of the unactivated C-H bonds along the undecyl chain presents a significant synthetic challenge due to their inherent inertness. However, advancements in catalysis have enabled the selective introduction of various functional groups. The morpholine amide group can act as a directing group, facilitating the activation of specific C-H bonds, typically at positions proximate to the carbonyl group.

Recent research has demonstrated the utility of transition metal catalysis in the functionalization of long-chain amides. While specific studies on 1-Undecanone, 1-morpholino- are limited, analogous systems suggest that palladium, rhodium, and ruthenium complexes can catalyze reactions such as arylation, alkenylation, and alkylation at the α- and β-positions of the alkyl chain. The general mechanism involves the coordination of the metal to the amide oxygen, followed by cyclometalation to form a metallacyclic intermediate, which then reacts with a coupling partner.

Furthermore, radical-mediated reactions offer another avenue for undecyl chain functionalization. These processes often involve the generation of an amidyl radical, which can undergo intramolecular hydrogen atom transfer to a specific carbon atom on the alkyl chain, followed by functionalization at that site. This approach allows for the introduction of functionality at positions more remote from the amide group.

Oxidative and Reductive Transformations

The undecyl chain can be subjected to various oxidative and reductive conditions, leading to a range of modified products.

Oxidative Transformations: The oxidation of the undecyl chain can be achieved using various oxidizing agents. Selective oxidation of a specific methylene group to a ketone or alcohol is challenging but can be accomplished using specialized catalysts. For instance, iron-based catalysts have been shown to mediate the site-selective oxidation of C(sp³)–H bonds in the presence of an amide. The position of oxidation is often directed by the amide group. The general transformation can be represented as:

R-CH₂-R' → R-CH(OH)-R' or R-C(=O)-R'

Reductive Transformations: The undecyl chain itself is generally inert to common reducing agents under conditions that would reduce the amide carbonyl. However, if functional groups such as double bonds or carbonyls were to be introduced onto the chain through prior functionalization, they could be subsequently reduced. For example, a ketone group on the chain could be reduced to a secondary alcohol using agents like sodium borohydride.

Reaction Kinetics and Thermodynamic Studies

The study of reaction kinetics and thermodynamics provides crucial insights into the feasibility, rate, and mechanism of chemical transformations involving 1-Undecanone, 1-morpholino-.

While specific kinetic data for reactions on the undecyl chain of this particular compound are scarce, general principles from studies on long-chain fatty amides can be extrapolated. The rate of functionalization of the alkyl chain is highly dependent on the catalyst used, the nature of the directing group, and the reaction conditions. For instance, in transition metal-catalyzed C-H activation, the rate-determining step is often the C-H bond cleavage.

A study on the hydrolysis of N-substituted amides in high-temperature water provides some general kinetic parameters that can offer a baseline understanding. The activation energies for base-catalyzed, acid-catalyzed, and water-assisted hydrolysis of a model amide were estimated to be 21, 31, and 99 kJ/mol, respectively. researchgate.net

Reaction TypeReagents/ConditionsProduct Type
C-H Functionalization Pd, Rh, or Ru catalystsArylated, alkenylated, or alkylated undecyl chain
Oxidation Fe-based catalysts, biomimetic systemsHydroxylated or ketonized undecyl chain
Reduction of Carbonyl Strong reducing agents (e.g., LiAlH₄)1-Undecylmorpholine

Mechanistic Postulations and Experimental Verification

The mechanisms of reactions involving 1-Undecanone, 1-morpholino- are typically inferred from studies on analogous systems and can be verified through a combination of experimental techniques.

For the functionalization of the undecyl chain via transition metal-catalyzed C-H activation, the proposed mechanism generally involves:

Coordination of the catalyst to the amide oxygen.

Directed C-H bond cleavage to form a metallacycle.

Oxidative addition of a coupling partner to the metal center.

Reductive elimination to form the C-C or C-heteroatom bond and regenerate the catalyst.

Experimental verification of such mechanisms can be achieved through:

Isolation and characterization of intermediates: Spectroscopic techniques such as NMR and X-ray crystallography can be used to identify key intermediates like the metallacycle.

Kinetic studies: Determining the reaction order with respect to each reactant can provide evidence for the species involved in the rate-determining step.

Isotope labeling studies: Using deuterated substrates can help to determine whether C-H bond cleavage is involved in the rate-determining step (kinetic isotope effect).

For oxidative reactions, mechanistic studies would focus on identifying the nature of the oxidizing species and the pathway of oxygen transfer. In radical-based functionalizations, techniques like electron paramagnetic resonance (EPR) spectroscopy could be employed to detect and characterize radical intermediates.

Design, Synthesis, and Chemical Applications of 1 Undecanone, 1 Morpholino Derivatives and Analogues

Structure-Activity/Property Relationship (SAR/SPR) Studies in N-Acylmorpholines

The biological activity and physical properties of N-acylmorpholines are intricately linked to their chemical structures. Structure-activity relationship (SAR) studies are crucial in identifying the key molecular features that govern their function. e3s-conferences.org

For instance, in a series of N-acyl-Gly-, N-acyl-Sar-, and N-blocked-boroPro derivatives, the nature of the N-acyl group significantly influenced their inhibitory activity against certain prolyl peptidases. nih.gov While several N-acyl-Gly- and N-blocked-boroPro compounds demonstrated potent inhibitory activity, the substitution to N-acyl-Sar-boroPro analogues led to a decrease in activity against fibroblast activation protein (FAP) while maintaining potency against prolyl oligopeptidase (POP). nih.gov This highlights the sensitivity of the biological activity to even subtle changes in the acyl moiety.

Furthermore, SAR studies on morpholine (B109124) derivatives have revealed that specific substitutions on the morpholine ring and the acyl chain are critical for various biological activities, including anticancer and antimicrobial effects. e3s-conferences.org For example, the presence of a benzamide (B126) moiety and specific substitutions on the quinazoline (B50416) ring attached to the morpholine were found to be important for anticancer activity. e3s-conferences.org These studies underscore the importance of systematic structural modifications to optimize the desired properties of N-acylmorpholines.

Functionalization of the Undecyl Chain for Targeted Applications

The long alkyl chain of 1-undecanone, 1-morpholino- presents a versatile scaffold for functionalization to tailor the molecule for specific applications. Various synthetic strategies can be employed to introduce new functional groups along the undecyl chain, thereby altering its physicochemical properties and potential interactions with biological targets or materials.

One approach involves the α-alkylation of the ketone. While the direct alkylation of long-chain acyclic ketones can be challenging due to steric hindrance, methods utilizing transition metal catalysis, such as well-defined Cp*CoIII complexes, have been developed for the α-alkylation of ketones with secondary alcohols. scispace.com This allows for the introduction of various alkyl groups at the position adjacent to the carbonyl group.

Another strategy involves the use of ketones and aldehydes as alkyl radical equivalents for the C-H functionalization of heteroarenes. nih.govresearchgate.net This method, which combines proton-coupled electron transfer (PCET) and spin-center shift (SCS), enables the formation of a C-C bond between the ketone's alkyl chain and a nitrogen-containing heterocycle. nih.govresearchgate.net However, the yields of such reactions with acyclic ketones tend to decrease as the length of the alkyl chain increases, likely due to increased steric bulk. nih.gov

Furthermore, multi-carbon homologation of aryl ketones to long-chain ketones and aldehydes can be achieved through palladium-catalyzed deacylative deuteration of arylketone oxime ethers, offering a pathway to modify and extend the undecyl chain. researchgate.net The nickel-catalyzed reductive coupling of carboxylic acid derivatives with alkyl halides also provides a direct method for synthesizing functionalized dialkyl ketones, tolerating a wide variety of functional groups. nih.gov These functionalization strategies open up possibilities for creating derivatives of 1-undecanone, 1-morpholino- with tailored properties for applications in areas such as drug delivery and materials science.

Modifications of the Morpholine Ring System

The morpholine ring itself is a key target for chemical modification to create a wide range of derivatives with diverse applications. These modifications can involve the preparation of substituted morpholine rings, the synthesis of complex oligonucleotides, derivatization for polymeric materials, and conjugation with other molecular scaffolds.

Preparation of Substituted Morpholine Rings

The synthesis of substituted morpholines is of significant interest due to their prevalence in biologically active compounds. nih.govnih.gov Various synthetic methods have been developed to introduce substituents at different positions of the morpholine ring with high stereocontrol.

One strategy involves a four-step synthesis of cis-3,5-disubstituted morpholines starting from enantiomerically pure amino alcohols. nih.gov The key step is a palladium-catalyzed carboamination reaction. nih.gov This approach is modular, allowing for variation in the substituents on the morpholine ring and providing access to fused-ring morpholine derivatives. nih.gov

Another versatile method for the de novo synthesis of substituted morpholines utilizes multicomponent reaction chemistry. acs.org This two-step, operationally simple procedure allows for the creation of diverse and highly substituted morpholine scaffolds. acs.org Additionally, copper(II)-promoted oxyamination of alkenes provides a route to 2-aminomethyl functionalized morpholines with good to excellent yields and high diastereoselectivity. nih.gov Diastereoselective and diastereoconvergent syntheses of 2- and 3-substituted morpholine congeners have also been reported, starting from tosyl-oxazetidine and α-formyl carboxylates. acs.org

Synthetic Method Key Features Resulting Morpholine Derivatives
Palladium-catalyzed carboaminationFour-step synthesis from enantiopure amino alcohols, modular. nih.govcis-3,5-disubstituted morpholines, fused bicyclic morpholines. nih.gov
Multicomponent reaction chemistryDe novo synthesis, operationally simple, two-step procedure. acs.orgHighly substituted morpholines and piperazines. acs.org
Copper(II)-promoted oxyaminationAddition of an alcohol and an amine across an alkene. nih.gov2-aminomethyl functionalized morpholines. nih.gov
Tosyl-oxazetidine and α-formyl carboxylatesDiastereoselective and diastereoconvergent syntheses. acs.org2- and 3-substituted morpholine congeners. acs.org

Synthesis of Phosphorodiamidate Morpholino Oligonucleotides (PMOs) as Chemical Research Tools

Phosphorodiamidate morpholino oligonucleotides (PMOs) are synthetic analogs of nucleic acids where the deoxyribose sugar is replaced by a morpholine ring and the phosphodiester linkage is replaced by a phosphorodiamidate linkage. researchgate.netnih.gov This modification confers high stability against nucleases. chemrxiv.org

The synthesis of PMOs has traditionally been challenging, but recent advancements have made it more accessible. acs.orgnih.gov Automated solid-phase synthesis methods using phosphoramidite (B1245037) chemistry have been developed, allowing for the efficient production of PMOs and PMO-DNA chimeras. researchgate.netgene-tools.com These methods often involve the generation of boranephosphoroamidate morpholino internucleotide linkages followed by oxidative substitution with various amines. gene-tools.com

More recently, the use of both trityl and Fmoc-protected chlorophosphoramidate monomers in an automated oligo synthesizer has been reported, further streamlining the synthesis process. chemrxiv.orgacs.orgnih.gov The introduction of Fmoc chemistry, in particular, opens up the possibility of using commercial peptide synthesizers for PMO synthesis. acs.orgnih.gov These synthetic advancements have facilitated the production of longer PMO sequences with high purity and yield, making them valuable tools for gene silencing and splicing modification studies in chemical research. acs.orgnih.gov

Synthetic Approach Key Monomers/Reagents Key Features
Phosphoramidite ChemistryBoranephosphoroamidate morpholino monomers. gene-tools.comAutomated solid-phase synthesis, allows for PMO-DNA chimeras. researchgate.netgene-tools.com
Trityl and Fmoc ChemistryTrityl or Fmoc-protected chlorophosphoramidate monomers. acs.orgnih.govAdaptable to automated DNA and peptide synthesizers, improved yields for longer sequences. acs.orgnih.gov
Modified Summerton ProtocolExocyclic-amine-protected 7'-hydroxy and 7'-chlorophosphoramidate-activated morpholino monomers. nih.govStepwise synthesis starting from ribonucleosides. nih.gov

Derivatization for Polymeric Materials (e.g., Morpholine-2,5-dione Derivatives for Biodegradable Polyesters)

Morpholine-2,5-diones (MDs) are cyclic monomers derived from amino acids that can be polymerized to produce biodegradable poly(ester amide)s (PEAs), also known as polydepsipeptides. nih.govresearchgate.net These polymers are of great interest for biomedical applications due to their combination of desirable thermal and mechanical properties with biocompatibility and biodegradability. nih.gov

The synthesis of MDs can be achieved from a range of hydrophobic amino acids, and simplified, high-yield procedures have been developed. nih.gov The ring-opening polymerization (ROP) of these MDs can be catalyzed by organocatalytic systems, such as 1,8-diazabicyclo[5.4.0]undec-7-ene/thiourea (DBU/TU), to produce well-defined PEAs with controlled molecular weights and low dispersity. acs.org

Furthermore, the incorporation of functional amino acids, such as methionine, into the MD monomers allows for post-polymerization modification, expanding the scope of accessible functional PEAs. acs.org The resulting polymers can be processed into materials like transparent films, demonstrating their potential for various applications. acs.org The development of bio-based polyesters from monomers like 2,5-furandicarboxylic acid (FDCA) also represents a significant area of research for creating sustainable and biodegradable materials. mdpi.com

Conjugation with Other Molecular Scaffolds (e.g., Ferrocene-Morpholine Conjugates)

The conjugation of the morpholine moiety to other molecular scaffolds, such as ferrocene (B1249389), can lead to hybrid molecules with unique properties and potential applications in various fields, including medicinal chemistry and materials science. biomedpharmajournal.org Ferrocene, an organometallic compound with a "sandwich" structure, is known for its stability, redox activity, and ease of functionalization. researchgate.netmdpi.com

The synthesis of ferrocene-morpholine conjugates can be achieved through various chemical transformations. For example, artemisinin–ferrocene conjugates have been synthesized where ferrocene is attached via a piperazine (B1678402) linker, and further modifications can include the attachment of a morpholine substituent. mdpi.com The synthesis of ferrocenyl-substituted quinolines and other derivatives often involves modern catalytic methods, including microwave-promoted reactions. researchgate.net

These conjugates are explored for a wide range of biological activities. mdpi.com The unique properties of ferrocene, combined with the structural features of the morpholine ring, can result in novel compounds with enhanced or entirely new functionalities. nih.gov The versatility of ferrocene chemistry allows for the creation of a vast library of such conjugates for further investigation. biomedpharmajournal.org

Role in Advanced Materials Chemistry

The unique structural features of 1-Undecanone, 1-morpholino-, combining a polar morpholine head group with a long, nonpolar undecanone tail, make it and its analogues interesting candidates for applications in advanced materials chemistry.

Precursors for Polymer Synthesis

Morpholine derivatives are crucial in the synthesis of specialized polymers. Morpholino oligomers, particularly phosphorodiamidate morpholino oligomers (PMOs), are a significant class of synthetic oligonucleotides. nih.gov While these PMOs are primarily known for their applications in chemical biology, the underlying chemistry of linking morpholino subunits is a form of polymerization.

Recent research has explored morpholino chemistry for the creation of abiological sequence-defined polymers, essentially digital polymers for information storage at the molecular level. nih.gov In this approach, morpholino monomers, which can be functionalized, are linked together in a specific sequence using solid-phase synthesis. nih.gov This process involves a repetitive cycle of deprotection, coupling, and capping steps to build the oligomer chain. nih.gov The resulting polymers have a defined sequence of monomers, analogous to how data is stored in binary code. nih.gov The ability to decode this information using techniques like tandem mass spectrometry highlights the potential of morpholino-based polymers in data storage applications. nih.gov

Monomer Type Reactive Group Protecting Group Application
Coded Morpholino MonomerChlorophosphoramidateTritylSynthesis of digitally-encoded oligomers nih.gov
Activated Morpholino Monomer7'-chlorophosphoramidateN-Trit/N-MMTrSolid-phase synthesis of short PMO oligomers nih.gov

Components in Self-Assembled Systems

The amphiphilic nature of molecules like 1-Undecanone, 1-morpholino-, with its hydrophilic morpholine ring and hydrophobic undecanone chain, suggests its potential to participate in self-assembly processes. ontosight.ai Such molecules can spontaneously form organized structures like micelles, vesicles, or layered films in appropriate solvents. While specific studies on the self-assembly of 1-Undecanone, 1-morpholino- are limited, the behavior of similar amphiphilic molecules is well-established. These self-assembled systems have a wide range of applications, including as nanoreactors, drug delivery vehicles, and templates for the synthesis of nanomaterials.

Utilization in Industrial Chemical Processes (e.g., as extractive distillation agents)

Extractive distillation is a technique used to separate mixtures of components with close boiling points or those that form azeotropes. researchgate.net This process involves adding a solvent, known as an entrainer, which alters the relative volatilities of the components in the mixture, facilitating their separation. researchgate.net While there is no specific evidence pointing to the use of 1-Undecanone, 1-morpholino- as an extractive distillation agent, morpholine itself and some of its derivatives are used in industrial processes. For instance, morpholine is used as a corrosion inhibitor in boiler water systems and as a solvent in some applications. The selection of an entrainer is a critical aspect of designing an efficient and economical extractive distillation process. researchgate.net

Research Applications in Chemical Biology (e.g., gene knockdown mechanisms in developmental biology models)

One of the most significant applications of morpholino-containing compounds is in the field of chemical biology, specifically in the use of morpholino-modified antisense oligonucleotides (MOs) for gene knockdown. nih.govnih.gov These synthetic molecules are widely used in developmental biology, particularly in model organisms like the zebrafish (Danio rerio), to study the function of specific genes. nih.govnih.gov

MOs are short chains of morpholino monomers, often linked by phosphorodiamidate groups, that are designed to be complementary to a specific mRNA sequence. researchgate.net By binding to the target mRNA, they can block translation or alter splicing, effectively "knocking down" the expression of the corresponding gene. nih.govresearchgate.net This allows researchers to observe the effects of the gene's absence on development and cellular processes. nih.gov

The zebrafish is an ideal model for such studies due to its rapid external development and transparent embryos, which allow for detailed observation of developmental changes. nih.govnih.gov The ability to transiently knock down genes with MOs provides a powerful tool for understanding the molecular mechanisms of development and disease. nih.gov

Morpholino Type Mechanism of Action Outcome Reference
Start Site MorpholinoBinds to the 5' untranslated region and the start codon (ATG) of the mRNA.Sterically blocks the assembly of the ribosome, preventing protein synthesis. nih.govresearchgate.net
Splice Site MorpholinoBinds to the junction between an intron and an exon in the pre-mRNA.Prevents proper splicing of the pre-mRNA, leading to a non-functional, truncated protein. nih.govresearchgate.net

This technique has been instrumental in elucidating the roles of numerous genes in vertebrate development and in studying the mechanisms of toxicity of various compounds. nih.gov

Computational Chemistry and Theoretical Modeling of 1 Undecanone, 1 Morpholino

Quantum Chemical Calculations

Quantum chemical calculations, which solve approximations of the Schrödinger equation, are fundamental to predicting molecular properties. northwestern.eduuchicago.edu Methods like Density Functional Theory (DFT) are commonly employed to study the structure and reactivity of organic molecules, including morpholine (B109124) derivatives. acs.orgmdpi.comnih.gov

The electronic structure of 1-Undecanone, 1-morpholino- is largely governed by the N-acylmorpholine functional group. The resonance between the nitrogen lone pair and the carbonyl group (C=O) is a key feature of the amide bond. This delocalization affects the charge distribution, bond lengths, and reactivity of the molecule. Quantum chemical calculations can quantify these effects.

DFT calculations, for instance using the B3LYP functional, can be used to compute various electronic descriptors. nih.gov

Atomic Charges: Natural Bond Orbital (NBO) analysis provides charges on each atom, revealing the polarity of bonds. The carbonyl oxygen and the nitrogen atom are key sites of electron density. The nitrogen atom in an N-acylmorpholine is significantly less basic than in a simple amine due to its lone pair participating in resonance. youtube.com

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO is typically associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). For an amide, the HOMO often has significant contribution from the nitrogen and oxygen lone pairs, while the LUMO is centered on the carbonyl π* orbital.

Electrostatic Potential (ESP) Map: An ESP map visualizes the charge distribution on the molecule's surface. Regions of negative potential (typically red) indicate electron-rich areas prone to electrophilic attack, such as the carbonyl oxygen. Regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. nih.gov

These descriptors help predict that the most likely site for protonation is the carbonyl oxygen and that nucleophilic attack will occur at the carbonyl carbon. youtube.comyoutube.com The reactivity of the amide bond in 1-Undecanone, 1-morpholino- towards hydrolysis, for instance, can be inferred from these fundamental electronic properties.

Table 1: Predicted Electronic Properties of a Model N-Acylmorpholine This table presents hypothetical yet representative data for a model system (e.g., N-acetylmorpholine) based on typical DFT calculation results found in the literature for similar amides.

PropertyCalculated ValueSignificance
NBO Charge on Carbonyl Carbon+0.55 eIndicates significant electrophilicity, a site for nucleophilic attack.
NBO Charge on Carbonyl Oxygen-0.60 eElectron-rich site, prone to protonation or coordination to Lewis acids.
NBO Charge on Amide Nitrogen-0.45 eLone pair delocalization reduces basicity compared to amines.
HOMO Energy-7.2 eVRelates to ionization potential and electron-donating capability.
LUMO Energy+1.5 eVRelates to electron affinity and susceptibility to nucleophilic attack.
HOMO-LUMO Gap8.7 eVIndicates kinetic stability; a larger gap suggests lower reactivity.

Quantum chemistry is highly effective at predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds. nih.govyoutube.com

NMR Chemical Shifts: Calculating Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is a standard application of DFT. nih.govresearchgate.net By optimizing the molecule's geometry and then performing a NMR calculation (e.g., using the GIAO method), a theoretical spectrum can be generated. For 1-Undecanone, 1-morpholino-, this would predict distinct signals for the morpholine ring protons and carbons (typically two sets of signals for the carbons/protons adjacent to N and O), as well as a series of overlapping signals for the long alkyl chain. researchgate.net

IR Frequencies: Simulating the infrared (IR) spectrum involves calculating the vibrational frequencies of the molecule's bonds. youtube.comnih.gov After geometric optimization, a frequency calculation yields the energies and intensities of vibrational modes. For 1-Undecanone, 1-morpholino-, a very strong absorption band corresponding to the C=O stretch of the amide would be predicted, typically in the range of 1630-1680 cm⁻¹. Other characteristic peaks would include C-H stretching from the alkyl chain and C-N and C-O stretching from the morpholine ring. nih.gov

Table 2: Predicted Spectroscopic Data for 1-Undecanone, 1-morpholino- This table contains hypothetical data based on known spectral characteristics of N-acylmorpholines and long-chain alkanes from experimental and computational studies.

SpectrumPredicted FeatureApproximate Value
¹³C NMRCarbonyl Carbon (C=O)~170 ppm
¹³C NMRMorpholine Carbons (adjacent to N)~42-46 ppm
¹³C NMRMorpholine Carbons (adjacent to O)~66-67 ppm
¹³C NMRAlkyl Chain Carbons (CH₂)~22-32 ppm
¹H NMRMorpholine Protons~3.4-3.7 ppm
¹H NMRα-Methylene Protons (-CH₂-CO)~2.3 ppm
IRAmide C=O Stretch~1650 cm⁻¹ (strong)
IRAlkyl C-H Stretch~2850-2960 cm⁻¹ (strong)

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics excels at describing electronic properties, Molecular Dynamics (MD) simulations are the method of choice for exploring the conformational landscape and time-dependent behavior of large, flexible molecules. libretexts.orgyoutube.com MD uses classical mechanics to simulate the movement of atoms over time, providing insight into how molecules like 1-Undecanone, 1-morpholino- behave in different environments. rsc.org

The presence of the eleven-carbon undecanoyl chain imparts significant flexibility. MD simulations can explore the vast number of possible conformations this chain can adopt, from fully extended to various folded states. nih.govnih.govresearchgate.net This is crucial for understanding intermolecular interactions, such as how the molecule might pack in a solid state or interact with a solvent or a biological membrane. nih.govnih.gov

Key insights from MD simulations would include:

Conformational Preferences: Analysis of the simulation trajectory can reveal the most populated conformations of the alkyl chain and the morpholine ring (which typically adopts a chair conformation). libretexts.orgunacademy.com

Intermolecular Forces: MD simulations explicitly model non-covalent interactions like van der Waals forces and, in relevant solvents, hydrogen bonding. For 1-Undecanone, 1-morpholino-, the long hydrophobic alkyl chain would likely drive self-assembly in aqueous environments, similar to surfactants. rsc.orgnih.gov

Solvent Effects: The simulation can show how the molecule orients itself at an interface (e.g., water-air) and how solvent molecules arrange around the polar morpholine-amide head and the nonpolar alkyl tail.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry allows for the detailed investigation of chemical reaction mechanisms, providing information that is often difficult to obtain experimentally. mdpi.comlibretexts.org For 1-Undecanone, 1-morpholino-, a key reaction of interest is the hydrolysis of the amide bond, which breaks the molecule into morpholine and undecanoic acid.

This process can be modeled using quantum chemical methods (like DFT) to map the potential energy surface of the reaction. The typical mechanism for nucleophilic acyl substitution involves the formation of a tetrahedral intermediate. libretexts.orglibretexts.orgmasterorganicchemistry.com Computational modeling can:

Identify Intermediates and Transition States: The structures of all species along the reaction pathway, including the high-energy transition state (TS), can be located and optimized. libretexts.org A transition state is a first-order saddle point on the potential energy surface, representing the energy maximum along the minimum energy path between reactants and products. libretexts.org

Calculate Activation Energies: The energy difference between the reactants and the transition state is the activation energy barrier (ΔE‡). mdpi.com This value is directly related to the reaction rate; a lower barrier implies a faster reaction. Computational studies can compare the barriers for acid-catalyzed and base-catalyzed hydrolysis, determining which conditions are more favorable. youtube.comyoutube.com For amides, hydrolysis typically requires heating with strong acid or base because the activation barrier is relatively high. youtube.com

Table 3: Representative Calculated Energy Barriers for Model Amide Hydrolysis Data are generalized from computational studies on the hydrolysis of simple amides. mdpi.comacs.org

Reaction ConditionKey StepTypical Calculated Activation Energy (kcal/mol)
Neutral HydrolysisAttack of H₂O on carbonyl> 40
Acid-Catalyzed HydrolysisAttack of H₂O on protonated carbonyl15 - 25
Base-Catalyzed HydrolysisAttack of OH⁻ on carbonyl15 - 20

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Morpholine Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate a compound's chemical structure with its biological activity or physicochemical properties, respectively. e3s-conferences.orgnih.govyoutube.com These models are widely used in drug discovery and materials science to predict the behavior of new compounds without the need for immediate synthesis and testing. mdpi.comeuropa.eu

For morpholine derivatives, numerous QSAR studies have been conducted to model activities such as anticancer, antimicrobial, and CNS effects. e3s-conferences.orgmdpi.comnih.gov A QSPR model could be developed to predict properties of compounds like 1-Undecanone, 1-morpholino-, such as its solubility, boiling point, or toxicity.

The general workflow for building a QSAR/QSPR model is:

Data Collection: A dataset of structurally related compounds with measured experimental values for the property of interest is assembled.

Descriptor Calculation: For each molecule, a set of numerical values, or "descriptors," is calculated. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment). pnas.orgdigitellinc.com

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to find a mathematical equation that best correlates the descriptors with the observed property. pnas.orgnih.gov

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets.

For a series of N-acylmorpholines including 1-Undecanone, 1-morpholino-, a QSPR model could use descriptors like the number of carbon atoms, molecular weight, and calculated lipophilicity (logP) to predict a physical property.

Table 4: Common Molecular Descriptors in QSAR/QSPR Models for Morpholine Derivatives

Descriptor TypeExample DescriptorPotential Influence on Property
ConstitutionalMolecular Weight (MW)Often correlates with bulk properties like boiling point.
LipophiliclogP (Octanol-Water Partition Coefficient)Crucial for predicting membrane permeability and toxicity. europa.eu
ElectronicDipole MomentInfluences solubility in polar solvents and intermolecular interactions.
TopologicalWiener IndexRelates to molecular branching and compactness.
Quantum ChemicalLUMO EnergyCan be related to reactivity and certain toxicity mechanisms.

Future Research Directions and Emerging Paradigms

Development of Novel and Efficient Synthetic Routes for Complex N-Acylmorpholines

The synthesis of N-acylmorpholines, including structurally complex examples like 1-Undecanone, 1-morpholino-, is a cornerstone for their future application. Traditional methods for amide bond formation, such as the use of acid chlorides or coupling agents, are often effective but can be limited by harsh reaction conditions and the generation of byproducts. rsc.org Future research is focused on developing more efficient, sustainable, and versatile synthetic strategies.

One promising avenue is the use of biocatalysis. Enzymes, such as lipases, have demonstrated the ability to catalyze amide bond formation under mild conditions, offering a greener alternative to traditional chemical methods. rsc.org The direct amidation of carboxylic acids using lipases, sometimes in solvent-free systems or with the use of molecular sieves to remove water, is a particularly attractive approach for synthesizing N-acylmorpholines. rsc.org

Furthermore, innovative chemical methods are being explored. Boron-based reagents, such as B(OCH₂CF₃)₃, have shown efficacy in the direct synthesis of amides from carboxylic acids and amines under mild, air-tolerant conditions. acs.org Light-mediated approaches are also emerging as a powerful tool for the synthesis of morpholine (B109124) amides directly from carboxylic acids without the need for pre-activation or coupling reagents. researchgate.net These methods offer the potential for high yields and functional group tolerance, which is crucial for the synthesis of complex N-acylmorpholines with diverse functionalities.

Future efforts will likely focus on expanding the substrate scope of these novel methods, particularly for sterically hindered amines and complex carboxylic acids. The development of catalytic systems with high turnover numbers and selectivity will be paramount for large-scale and cost-effective production.

Exploration of Unprecedented Reactivity Patterns and Selective Transformations

The N-acylmorpholine moiety, often considered a stable amide, possesses a latent reactivity that is ripe for exploration. Its structural similarity to Weinreb amides suggests a rich and underexplored chemical landscape. acs.orgrsc.orgunito.it Weinreb amides are known for their ability to react with organometallic reagents to produce ketones without over-addition to the corresponding alcohol, a property attributed to the stability of the chelated tetrahedral intermediate. acs.org N-acylmorpholines can exhibit similar reactivity, undergoing Grignard additions to form ketones, which highlights their utility as versatile synthetic intermediates. researchgate.net

Future research will likely focus on uncovering and harnessing novel reactivity patterns of the N-acylmorpholine group. This includes the development of selective reduction methods. While strong reducing agents like lithium aluminum hydride can reduce amides to amines, the development of catalysts for the selective reduction of N-acylmorpholines to the corresponding aldehydes would be a significant advancement, providing a valuable synthetic tool. libretexts.org

Moreover, the application of modern synthetic methodologies like photoredox catalysis to N-acylmorpholines could unlock unprecedented transformations. nih.gov The ability of the N-acylmorpholine group to act as a directing group in transition metal-catalyzed C-H functionalization reactions is another exciting frontier. mdpi.com This would enable the direct modification of the carbon skeleton of N-acylmorpholine derivatives, providing rapid access to a wide range of structurally diverse molecules.

Integration with Advanced High-Throughput Screening Methodologies

High-throughput screening (HTS) is a powerful technology in drug discovery and materials science for rapidly evaluating large numbers of compounds. drughunter.com The integration of N-acylmorpholine libraries with HTS platforms presents a significant opportunity for the discovery of new bioactive molecules and materials with desired properties.

The development of efficient synthetic routes for N-acylmorpholines, as discussed in section 7.1, is a key enabler for the creation of diverse compound libraries. These libraries can be designed to cover a broad chemical space by varying the acyl chain and incorporating different functional groups. Both diversity-oriented screening and focused screening approaches can be employed. unito.itdrughunter.com

Future directions in this area will involve the design and synthesis of specialized N-acylmorpholine libraries tailored for specific biological targets or material properties. For instance, fragment libraries containing smaller N-acylmorpholine scaffolds could be used in fragment-based drug discovery campaigns. The development of automated synthesis and screening platforms will be crucial for efficiently exploring the vast chemical space of N-acylmorpholines.

Screening ApproachDescriptionRelevance to N-Acylmorpholines
Diversity-Oriented Screening Screening of a large and structurally diverse collection of compounds to identify hits against a variety of targets.Exploration of the broad biological and material properties of a wide range of N-acylmorpholines.
Focused Screening Screening of a curated library of compounds with known or predicted activity against a specific target or target family.Targeting specific enzyme classes or receptors with N-acylmorpholine derivatives designed based on known pharmacophores.
Fragment-Based Screening Screening of low molecular weight compounds (fragments) to identify those that bind to a biological target, which are then optimized into more potent leads.Identification of key binding interactions of the N-acylmorpholine scaffold that can be elaborated into potent and selective modulators.

Expansion of Academic Applications in Interdisciplinary Fields (e.g., Materials Science, Chemical Biology)

The unique properties of the N-acylmorpholine scaffold position it as a valuable building block in interdisciplinary fields beyond traditional medicinal chemistry.

In materials science , N-acylmorpholines can serve as versatile monomers or building blocks for the synthesis of novel polymers and functional materials. For example, morpholine amides have been produced through the chemical upcycling of polyesters like PET, demonstrating a sustainable route to valuable chemical feedstocks. nih.govacs.org These morpholine amides can then be used to create new polymers with potentially unique thermal, mechanical, or biodegradable properties. The ability of morpholine-containing oligomers to form defined secondary structures, or "foldamers," also opens up possibilities for the design of new biomimetic materials. researchgate.net

In chemical biology , N-acylmorpholines are emerging as powerful tools for probing biological systems. Their stability and synthetic tractability make them ideal scaffolds for the development of chemical probes. drughunter.comnih.govunc.educhomixbio.comnih.gov These probes can be designed to include reporter tags, such as fluorophores or biotin, and photo-crosslinking groups to identify and study the interactions of small molecules with their protein targets in living cells. nih.govnih.govpatsnap.com The development of N-acylmorpholine-based probes will aid in target identification and validation, crucial steps in the drug discovery process.

Computational Design of Next-Generation Morpholine-Containing Compounds

Computational methods are playing an increasingly important role in the design and optimization of new molecules. nih.govfums.ac.irmdpi.com For N-acylmorpholines, in silico approaches can accelerate the discovery of compounds with desired properties and provide valuable insights into their mechanism of action at the molecular level.

Molecular docking and molecular dynamics (MD) simulations can be used to predict how N-acylmorpholine derivatives bind to biological targets, such as enzymes or receptors. nih.govnih.govyoutube.comosti.govnih.gov These techniques can help in the rational design of more potent and selective inhibitors or modulators. nih.govresearchgate.net For example, by understanding the key interactions between an N-acylmorpholine and the active site of an enzyme, researchers can design new derivatives with improved binding affinity.

Furthermore, quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models can be developed to predict the biological activity and physicochemical properties of N-acylmorpholines based on their chemical structure. nih.govnih.govmdpi.commdpi.comresearchgate.net These models can be used to virtually screen large libraries of compounds and prioritize those with the highest potential for further experimental investigation.

The future of this field will involve the development of more accurate and predictive computational models, aided by the increasing availability of experimental data and advances in machine learning and artificial intelligence. This will enable the de novo design of N-acylmorpholines with tailored properties for a wide range of applications.

Q & A

Basic: What are the common synthetic routes for 1-morpholino-1-undecanone, and how are reaction conditions optimized?

The synthesis of 1-morpholino-1-undecanone typically involves nucleophilic substitution or condensation reactions. For example, morpholino groups can be introduced via reactions of amines (e.g., morpholine) with ketones or halides under controlled conditions. A documented method involves reacting amino(diferrocenyl)cyclopropenylium tetrafluoroborates with Grignard reagents (e.g., 1-methylprop-2-enylmagnesium chloride) at elevated temperatures (80°C) to form bicyclic or tricyclic morpholino derivatives . Key parameters for optimization include:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity.
  • Temperature : Elevated temperatures (70–100°C) improve reaction rates but require monitoring for side reactions.
  • Catalysts : Use of NaH as a base in O-alkylation reactions ensures efficient deprotonation .
    Characterization via IR, NMR, and mass spectrometry is critical for verifying regioselectivity and purity .

Basic: What analytical techniques are most reliable for characterizing 1-morpholino-1-undecanone derivatives?

Structural elucidation relies on a combination of:

  • ¹H/¹³C-NMR : To confirm substitution patterns and electronic environments of the morpholino group and undecanone backbone. For example, ferrocenyl protons in morpholino-bicyclic compounds exhibit distinct splitting patterns .
  • IR spectroscopy : Identifies carbonyl (C=O) stretching (~1700 cm⁻¹) and morpholino N-H/O-H vibrations.
  • X-ray crystallography : Resolves stereochemical ambiguities in bicyclic derivatives (e.g., 1-morpholino-7-ferrocenylbicyclo[3.2.1]oct-6-ene) .
  • Mass spectrometry (EI/ESI) : Validates molecular ion peaks and fragmentation pathways.

Advanced: How can researchers address contradictions in electrochemical data for morpholino-undecanone derivatives?

Electrochemical studies of 1-morpholino derivatives (e.g., cyclic voltammetry) may reveal inconsistent oxidation potentials due to:

  • Solvent effects : Dielectric constants influence redox potentials.
  • Steric hindrance : Bulky substituents (e.g., ferrocenyl groups) alter electron transfer kinetics .
    Methodological solutions :
  • Standardize experimental conditions (e.g., reference electrodes, scan rates).
  • Use square wave voltammetry (SWV) to enhance signal resolution in multi-redox systems .
  • Compare data with computational models (DFT) to reconcile experimental vs. theoretical outcomes .

Advanced: What strategies improve reproducibility in synthesizing stereochemically complex morpholino-undecanone compounds?

Reproducibility challenges arise from:

  • Regioselectivity : Competing nucleophilic attack sites on the undecanone backbone.
  • Stereochemical control : Bicyclic derivatives (e.g., bicyclo[3.2.1]oct-6-enes) require chiral auxiliaries or asymmetric catalysis.
    Best practices :
  • In situ monitoring : Use TLC or HPLC to track reaction progress.
  • Purification : Silica gel chromatography or recrystallization minimizes byproducts .
  • Documentation : Report exact equivalents, solvent drying methods, and inert atmosphere details.

Advanced: How can the PICO framework guide research on morpholino-undecanone bioactivity?

While direct bioactivity data for 1-morpholino-1-undecanone is limited, the PICO framework (Population, Intervention, Comparison, Outcome) can structure hypotheses:

  • Population : Target organisms/cell lines (e.g., cancer cells for antitumor studies).
  • Intervention : Morpholino-undecanone derivatives at varying concentrations.
  • Comparison : Baseline activity vs. known inhibitors (e.g., kinase inhibitors).
  • Outcome : Metrics like IC₅₀, apoptosis rates, or gene expression profiles.

Advanced: What mechanistic insights can be gained from studying the electrochemical behavior of morpholino-undecanone-ferrocene hybrids?

Ferrocene-morpholino hybrids exhibit two oxidation processes (I and II) corresponding to sequential ferrocene/ferrocenium transitions. Key findings include:

  • Electron-withdrawing effects : Morpholino groups lower oxidation potentials by stabilizing cationic intermediates .
  • Applications : Such hybrids may serve as redox-active sensors or catalysts in supramolecular chemistry.

Methodological: How should researchers design controls for morpholino-undecanone antisense studies?

Although 1-morpholino-1-undecanone itself is not an antisense oligo, lessons from Morpholino oligo research apply:

  • Scrambled-sequence controls : Rule out non-sequence-specific effects.
  • Dose-response assays : Establish concentration-dependent activity.
  • Delivery validation : Use fluorescent tags (e.g., FITC) to confirm cellular uptake .

Methodological: What are the ethical considerations in publishing contradictory data on morpholino-undecanone derivatives?

  • Transparency : Disclose all experimental conditions (e.g., lot numbers of reagents).
  • Peer review : Invite independent validation of electrochemical or synthetic data.
  • Data repositories : Share raw NMR/voltammetry files via platforms like Zenodo .

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